3-Benzylpyridine
Overview
Description
3-Benzylpyridine is an organic compound with the chemical formula C12H11N. It is a colorless liquid with an odor similar to aromatic amines. This compound is primarily used as an intermediate in organic synthesis .
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing this compound involves the reaction of 3-pyridyl bromide with benzaldehyde tosylhydrazone in the presence of palladium diacetate, caesium carbonate, and tricyclohexylphosphine tetrafluoroborate in isopropyl alcohol and toluene at 80°C under an inert atmosphere .
- Another method includes the reaction of pyridine carboxylate with phenylacetylene .
Industrial Production Methods:
- The benzethiperidine ammonium chloride method is the most commonly used preparation method for industrial production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: This compound can participate in substitution reactions, where the benzyl group or the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are commonly used in substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzylpyridine oxides, while reduction can produce benzylpyridine hydrides.
Mechanism of Action
Target of Action
The primary target of 3-Benzylpyridine is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the proteolytic processing of the amyloid precursor protein (APP) .
Mode of Action
This compound interacts with Beta-secretase 1, leading to the proteolytic processing of the amyloid precursor protein (APP). This interaction results in the cleavage at the N-terminus of the A-beta peptide sequence, specifically between residues 671 and 672 of APP .
Biochemical Pathways
It is known that the compound’s interaction with beta-secretase 1 affects the processing of the amyloid precursor protein (app), which is a key event in the production of amyloid beta, a protein involved in the pathogenesis of alzheimer’s disease .
Pharmacokinetics
It is known that the compound interacts with beta-secretase 1, which suggests that it is able to reach its target in the body
Result of Action
The interaction of this compound with Beta-secretase 1 leads to the proteolytic processing of the amyloid precursor protein (APP). This results in the production of amyloid beta, a protein that forms plaques in the brains of individuals with Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
3-Benzylpyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with other biomolecules such as receptors and transporters, influencing their function and activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the activation of kinases and transcription factors . This compound can modulate gene expression by binding to specific DNA sequences or interacting with transcriptional regulators. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific receptors or enzymes, leading to changes in their conformation and activity . This binding can result in either the inhibition or activation of the target molecule, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can cause adverse effects such as liver toxicity and changes in blood chemistry. Threshold effects have been observed, where the compound exhibits different effects at varying concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The metabolic flux of this compound can be influenced by factors such as enzyme expression levels and the presence of cofactors.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can affect its overall activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications . This compound can localize to specific organelles such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of this compound can also impact its stability and activity within the cell.
Scientific Research Applications
3-Benzylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological processes and as a building block for biologically active molecules.
Medicine: This compound is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of dyes, pesticides, and other industrial chemicals .
Comparison with Similar Compounds
Pyridine: A basic heterocyclic organic compound with the formula C5H5N.
Benzylamine: An organic compound with the formula C6H5CH2NH2.
Phenylmethylamines: Compounds containing a phenylmethylamine moiety.
Uniqueness:
- 3-Benzylpyridine is unique due to its specific structure, which combines a benzyl group with a pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
3-benzylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h1-8,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCLVSDUMKMBSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211051 | |
Record name | 3-Benzylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620-95-1 | |
Record name | 3-Benzylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of oxidizing 2,6-dichloro-3-benzylpyridines to their corresponding ketones?
A1: The oxidation of 2,6-dichloro-3-benzylpyridines to their corresponding ketones, such as phenyl-3-(2,6-dichloropyridyl)ketones, represents a key synthetic step. [] This transformation is significant because ketones are versatile intermediates in organic synthesis and can be further modified to create a diverse library of compounds for various applications, including potential pharmaceutical agents. This specific reaction was achieved using chromic trioxide in a highly acidic medium. []
Q2: How does the structure of bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane relate to 3-benzylpyridine, and what is its potential relevance?
A2: While not directly a this compound derivative, bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane shares structural similarities with the broader class of substituted phenyl-pyridine compounds. [] Examining the cytotoxic activity of this compound against human tumor cells in vitro can offer insights into the structure-activity relationships within this class, potentially guiding the development of novel this compound derivatives with enhanced therapeutic properties. []
Q3: Can you elaborate on the significance of the X-ray crystal structure of beta-secretase complexed with N~3~-benzylpyridine-2,3-diamine?
A3: The study of beta-secretase inhibitors is a major area of research for Alzheimer's disease. [] While the provided abstract doesn't offer specific details, obtaining the X-ray crystal structure of beta-secretase complexed with N~3~-benzylpyridine-2,3-diamine would be crucial. [] This structure could reveal key interactions between the inhibitor and the enzyme's active site, offering invaluable information for structure-based drug design. Researchers could utilize this information to design more potent and selective beta-secretase inhibitors with improved pharmacological profiles.
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